molecular formula C14H19NO3 B5375252 ethyl 3-(isobutyrylamino)-2-methylbenzoate

ethyl 3-(isobutyrylamino)-2-methylbenzoate

Cat. No. B5375252
M. Wt: 249.30 g/mol
InChI Key: WPAWTDIRPKLTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(isobutyrylamino)-2-methylbenzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is used in scientific research for its various applications. This compound is synthesized using a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of Ethyl 3-(isobutyrylamino)-2-methylbenzoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells. It is also believed to work by inhibiting the growth of fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(isobutyrylamino)-2-methylbenzoate are not fully understood. However, it is believed to have antifungal and antitumor properties. It is also believed to have other biological activities, including antibacterial and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-(isobutyrylamino)-2-methylbenzoate in lab experiments include its high purity and stability. It is also relatively easy to synthesize and has a low toxicity. The limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research of Ethyl 3-(isobutyrylamino)-2-methylbenzoate. One future direction is the synthesis of analogs of this compound with improved biological activities. Another future direction is the investigation of the mechanism of action of this compound. Additionally, the development of new synthetic methods for this compound could lead to its increased availability and lower cost. Finally, the investigation of the potential use of this compound in other scientific fields could lead to new discoveries and applications.
Conclusion:
Ethyl 3-(isobutyrylamino)-2-methylbenzoate is a chemical compound that is used in scientific research for its various applications. It is synthesized using a specific method that involves several steps. This compound has antifungal and antitumor properties and is used in the synthesis of various biologically active molecules. The future directions for the research of this compound include the synthesis of analogs with improved biological activities, investigation of its mechanism of action, and the development of new synthetic methods.

Synthesis Methods

The synthesis of Ethyl 3-(isobutyrylamino)-2-methylbenzoate involves several steps. The first step is the preparation of 2-methylbenzoic acid by the oxidation of toluene. The second step involves the conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using thionyl chloride. In the third step, the 2-methylbenzoyl chloride is reacted with isobutyryl chloride in the presence of anhydrous aluminum chloride to form 2-methyl-3-(isobutyryl)-benzoyl chloride. Finally, the 2-methyl-3-(isobutyryl)-benzoyl chloride is reacted with ethylamine to form Ethyl 3-(isobutyrylamino)-2-methylbenzoate.

Scientific Research Applications

Ethyl 3-(isobutyrylamino)-2-methylbenzoate is used in scientific research for its various applications. It is used as a starting material for the synthesis of various compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds. This compound is used in the synthesis of various biologically active molecules, including antifungal and antitumor agents. It is also used in the synthesis of various analogs of natural products.

properties

IUPAC Name

ethyl 2-methyl-3-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-14(17)11-7-6-8-12(10(11)4)15-13(16)9(2)3/h6-9H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAWTDIRPKLTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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